Uridine 2'-phosphate Uridine 2'-phosphate Uridine 2'-phosphate is a pyrimidine ribonucleoside 2'-monophosphate having uracil as the nucleobase It is a pyrimidine ribonucleoside 2'-monophosphate and a uridine phosphate. It is a conjugate acid of a uridine 2'-phosphate(2-).
Uridine 2'-phosphate , also known as 2'-phosphouridine or 2'-UMP, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. Uridine 2'-phosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 131-83-9
VCID: VC21004517
InChI: InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O
Molecular Formula: C9H13N2O9P
Molecular Weight: 324.18 g/mol

Uridine 2'-phosphate

CAS No.: 131-83-9

Cat. No.: VC21004517

Molecular Formula: C9H13N2O9P

Molecular Weight: 324.18 g/mol

* For research use only. Not for human or veterinary use.

Uridine 2'-phosphate - 131-83-9

Specification

Description Uridine 2'-phosphate is a pyrimidine ribonucleoside 2'-monophosphate having uracil as the nucleobase It is a pyrimidine ribonucleoside 2'-monophosphate and a uridine phosphate. It is a conjugate acid of a uridine 2'-phosphate(2-).
Uridine 2'-phosphate , also known as 2'-phosphouridine or 2'-UMP, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. Uridine 2'-phosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa).
CAS No. 131-83-9
Molecular Formula C9H13N2O9P
Molecular Weight 324.18 g/mol
IUPAC Name [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Standard InChI InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Standard InChI Key HQIDPEYTETUCNF-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O

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